molecular formula C9H9ClFN B3240900 2-Chloro--6-cyclopropyl-4-fluoroaniline CAS No. 1449008-07-4

2-Chloro--6-cyclopropyl-4-fluoroaniline

Cat. No.: B3240900
CAS No.: 1449008-07-4
M. Wt: 185.62 g/mol
InChI Key: NKWOAFRELBPCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-6-cyclopropyl-4-fluoroaniline” is a chemical compound with the molecular formula C9H9ClFN . It is available from various suppliers for scientific research needs .

Scientific Research Applications

Crystal and Molecular Structure Analysis

The crystal and molecular structure of compounds related to 2-Chloro-6-cyclopropyl-4-fluoroaniline, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined. These studies provide insights into the physical properties and potential applications in materials science (Betz, 2015).

Electrochemical Studies

Electrochemical studies have been conducted on compounds like 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid and its synthetic precursors. These studies are crucial for understanding the electrochemical properties of such compounds, which can be beneficial in various applications including battery technology and electroplating (Srinivasu et al., 1999).

Synthesis and Characterization of Derivatives

Research has been focused on the synthesis and characterization of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives. These derivatives have shown potential in the development of new pharmaceuticals, especially as anticancer agents (Bhatt et al., 2015).

Preparation for Organic Synthesis

The preparation of related compounds, such as 2-fluoro-3-alkoxy-1,3-butadienes, has been investigated. This research is important for the development of new methods in organic synthesis, potentially leading to the creation of novel materials and chemicals (Patrick et al., 2002).

Investigation of Metabolic Pathways

Studies have been conducted to understand the metabolism of compounds like 3-chloro-4-fluoroaniline in organisms. Such research is crucial for assessing the environmental impact and safety of these compounds (Duckett et al., 2006).

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-4-fluoroaniline”, suggests that it may cause skin irritation, serious eye damage, and respiratory irritation. It’s also harmful if swallowed, in contact with skin, or if inhaled . It’s reasonable to assume that “2-Chloro-6-cyclopropyl-4-fluoroaniline” may have similar hazards, but specific information is not available.

Properties

IUPAC Name

2-chloro-6-cyclopropyl-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN/c10-8-4-6(11)3-7(9(8)12)5-1-2-5/h3-5H,1-2,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWOAFRELBPCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC(=C2)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro--6-cyclopropyl-4-fluoroaniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Chloro--6-cyclopropyl-4-fluoroaniline
Reactant of Route 3
Reactant of Route 3
2-Chloro--6-cyclopropyl-4-fluoroaniline
Reactant of Route 4
Reactant of Route 4
2-Chloro--6-cyclopropyl-4-fluoroaniline
Reactant of Route 5
Reactant of Route 5
2-Chloro--6-cyclopropyl-4-fluoroaniline
Reactant of Route 6
Reactant of Route 6
2-Chloro--6-cyclopropyl-4-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.